An In-depth Technical Guide to the Synthesis and Characterization of (1-Ethoxyethylidene)malononitrile
An In-depth Technical Guide to the Synthesis and Characterization of (1-Ethoxyethylidene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (1-ethoxyethylidene)malononitrile, a valuable reagent in organic synthesis. This document details the common synthetic route, experimental protocols, and key characterization data to facilitate its use in research and development.
Chemical Properties and Data
(1-Ethoxyethylidene)malononitrile, with the CAS number 5417-82-3, is a stable crystalline solid.[1] A summary of its key chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Appearance | White to beige crystalline powder and chunks |
| Melting Point | 90-92 °C (lit.) |
| CAS Number | 5417-82-3 |
| Linear Formula | CH₃C(OC₂H₅)=C(CN)₂ |
Synthesis of (1-Ethoxyethylidene)malononitrile
The most common and efficient method for the synthesis of (1-ethoxyethylidene)malononitrile involves the condensation reaction of malononitrile with triethyl orthoacetate. A variation of this reaction utilizes triethyl orthoformate in the presence of a catalyst. A patented method outlines a procedure using malononitrile, triethyl orthoformate, and anhydrous zinc chloride as a catalyst.[2][3]
Synthetic Pathway
The reaction proceeds via the pathway illustrated below.
Caption: Synthesis of (1-Ethoxyethylidene)malononitrile.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of (1-ethoxyethylidene)malononitrile.
Materials:
-
Malononitrile
-
Triethyl orthoacetate
-
Anhydrous acetic acid (catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of malononitrile and a slight excess of triethyl orthoacetate is prepared.
-
A catalytic amount of anhydrous acetic acid is added to the reaction mixture.
-
The mixture is heated under reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the excess triethyl orthoacetate and the ethanol byproduct are removed by distillation.
-
The crude product is then purified by recrystallization from ethanol to yield the final product.
Characterization of (1-Ethoxyethylidene)malononitrile
The structural confirmation and purity assessment of the synthesized (1-ethoxyethylidene)malononitrile are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
While specific, high-resolution spectra are proprietary to various databases, the expected characteristic peaks and signals are summarized in the tables below.
Table 2: ¹H NMR Spectral Data (Expected Chemical Shifts)
| Protons | Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | ~1.4 | Triplet |
| CH₂ (ethyl) | ~4.3 | Quartet |
| CH₃ (acetyl) | ~2.5 | Singlet |
Table 3: ¹³C NMR Spectral Data (Expected Chemical Shifts)
| Carbon Atom | Chemical Shift (ppm) |
| CH₃ (ethyl) | ~14 |
| CH₂ (ethyl) | ~68 |
| CH₃ (acetyl) | ~20 |
| C (cyano) | ~114, ~115 |
| C=C (olefinic) | ~80, ~170 |
Table 4: IR Spectral Data (Expected Absorption Bands)
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (nitrile) | ~2220 |
| C=C (alkene) | ~1600 |
| C-O (ether) | ~1250 |
Table 5: Mass Spectrometry Data
| Ion | m/z |
| [M]⁺ | 136.06 |
Experimental Workflow for Characterization
The general workflow for the characterization of the synthesized product is outlined below.
Caption: Characterization workflow for the product.
Applications
(1-Ethoxyethylidene)malononitrile is a versatile intermediate in organic synthesis. It is notably used in the preparation of various heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of (1-ethoxyethylidene)malononitrile. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, enabling the efficient preparation and validation of this important chemical intermediate.
